

Technical Support Center: Purification of N-(4-Aminophenyl)-4-methylbenzenesulfonamide by Recrystallization

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Compound of Interest

Compound Name: *N-(4-Aminophenyl)-4-methylbenzenesulfonamide*

Cat. No.: *B1331136*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Data Presentation: Solvent Suitability and Physical Properties

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, which contains both polar (amino and sulfonamide groups) and non-polar (benzene rings) moieties, alcohols and mixed solvent systems are often effective.[1]

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂ S	[2][3]
Molecular Weight	262.33 g/mol	[2][3]
Melting Point	183-185 °C	[4]
Appearance	Light brown or yellow to colorless solid	[5][6]
Recrystallization Solvent	Methanol	[5]

Illustrative Solubility Data:

The following table provides estimated solubility data for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** in common solvents at different temperatures. These values are representative and intended to guide solvent selection. Actual solubility can vary with experimental conditions.

Solvent	Solubility at 20°C (g/100 mL)	Solubility at Boiling Point (g/100 mL)	Notes
Methanol	~0.5	~10	A proven solvent for recrystallization of this compound. [5]
Ethanol (95%)	~0.3	~8	Often a good choice for sulfonamides as the water content helps dissolve polar impurities, while the ethanol dissolves the non-polar parts of the molecule. [1]
Acetone	~1.0	~15	May be a suitable solvent, but its lower boiling point might result in rapid crystallization and smaller crystals.
Ethyl Acetate	~0.2	~5	Can be used, potentially in a mixed solvent system with a more polar solvent.
Water	Insoluble	Insoluble	Useful as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol or acetone.
Toluene	Insoluble	Slightly Soluble	Generally not a good primary solvent due to low solubility even at high temperatures.

Experimental Protocol: Recrystallization from Methanol

This protocol details the procedure for the purification of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** using methanol as the recrystallization solvent.

Materials:

- Crude **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**
- Methanol (reagent grade)
- Erlenmeyer flask
- Heating mantle or hot plate
- Condenser (optional, but recommended)
- Buchner funnel and flask
- Filter paper
- Ice bath
- Glass stirring rod

Procedure:

- **Dissolution:** Place the crude **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** in an Erlenmeyer flask. Add a small amount of methanol and bring the mixture to a gentle boil while stirring. Continue adding methanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
- **Hot Filtration (if necessary):** If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- **Isolation of Crystals:** Collect the crystals by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the mother liquor.
- **Drying:** Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
- **Characterization:** Determine the melting point of the purified crystals. A sharp melting point close to the literature value (183-185 °C) is an indication of high purity.

Troubleshooting Guides and FAQs

Q1: The compound does not dissolve completely, even after adding a large amount of hot solvent.

A1:

- **Possible Cause:** The chosen solvent may be unsuitable for your compound.
 - **Solution:** Refer to the solvent suitability table and consider a more polar solvent or a mixed solvent system. For example, if using ethanol, the addition of a small amount of water might help dissolve polar impurities and the compound itself.
- **Possible Cause:** The undissolved material might be an insoluble impurity.
 - **Solution:** If the majority of your compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble impurities before proceeding with the crystallization.

Q2: No crystals form upon cooling.

A2:

- Possible Cause: Too much solvent was used, resulting in a solution that is not saturated at low temperatures.[7]
 - Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
- Possible Cause: The solution is supersaturated.
 - Solution 1 (Scratching): Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]
 - Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[8]

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is more common when the melting point of the compound is low or when the solution is highly impure.[9]

- Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Slower cooling can favor crystal formation over oiling.[8]
- Solution 2: Try a different solvent or a mixed solvent system. A solvent in which the compound is less soluble might promote crystallization.
- Solution 3 (for amines): The presence of the amino group can sometimes contribute to oiling out. While less common for this specific compound due to its high melting point, ensuring the compound is not in a partially protonated state (if acidic impurities are present) by using a neutral solvent system is important.

Q4: The yield of recovered crystals is very low.

A4:

- Possible Cause: Too much solvent was used during dissolution, and a significant amount of the compound remained in the mother liquor.[7]
 - Solution: In the future, use the minimum amount of hot solvent necessary for complete dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.
- Possible Cause: The crystals were washed with too much cold solvent, or the solvent was not cold enough.
 - Solution: Use only a small amount of ice-cold solvent to wash the crystals.
- Possible Cause: Premature crystallization occurred during hot filtration.
 - Solution: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible.

Q5: The purified crystals are still colored (e.g., yellow or brown).

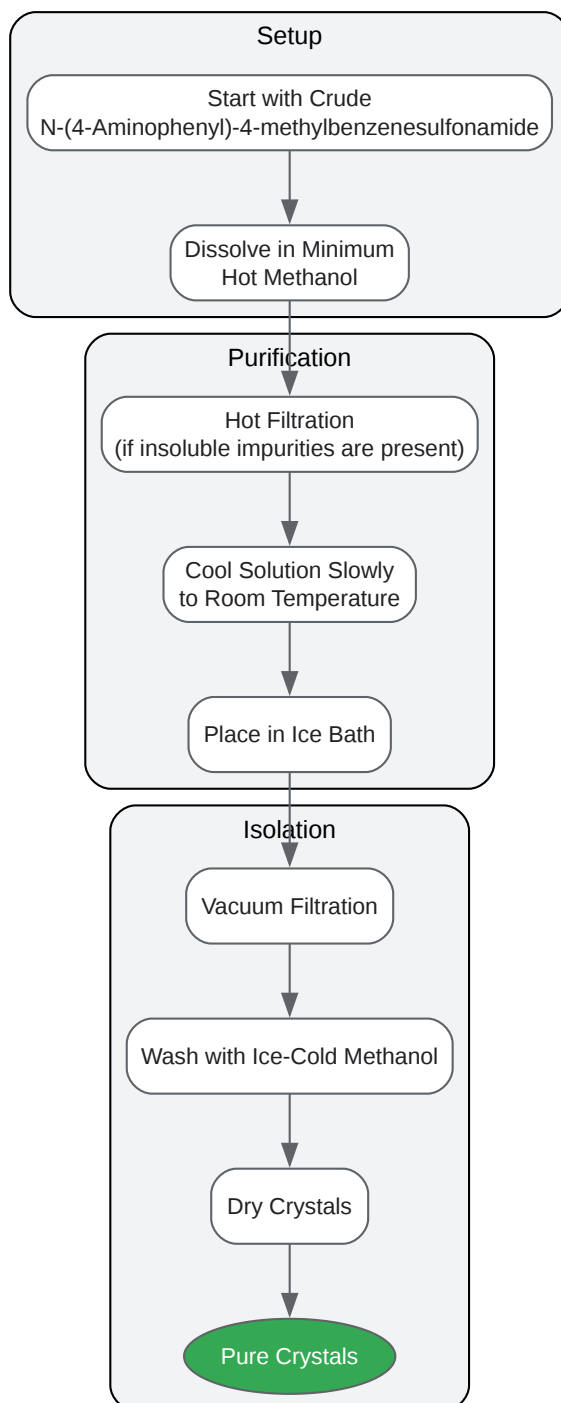
A5:

- Possible Cause: Colored impurities are co-crystallizing with your product. Aromatic amines can sometimes oxidize to form colored impurities.
 - Solution: Before the crystallization step, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.

Visualizations

Experimental Workflow for Recrystallization

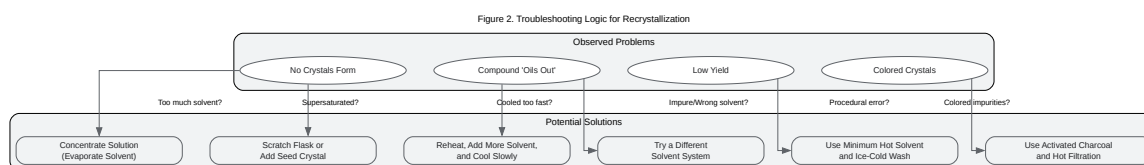
Figure 1. Experimental Workflow for Recrystallization



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Caption: A flowchart illustrating the key steps in the purification of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** by recrystallization.

Troubleshooting Logic for Recrystallization Issues



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